molecular formula C18H17N3O2S B6540196 N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide CAS No. 1021266-16-9

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide

Cat. No. B6540196
CAS RN: 1021266-16-9
M. Wt: 339.4 g/mol
InChI Key: RDFKDZBFTKNLLQ-UHFFFAOYSA-N
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Description

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide (N-3-PPD) is a novel thiophene-based organic compound that has been gaining attention in the scientific community due to its unique properties and potential applications. N-3-PPD is a heterocyclic compound composed of a thiophene ring, a pyridazine ring, and a propyl group, and is synthesized by the condensation of 3-aminopropylthiophene-2-carboxylic acid and 6-oxo-3-phenyldihydropyridazine. N-3-PPD has been studied for its unique properties, such as its ability to form stable complexes with metal ions, its high solubility, and its photostability. In addition, N-3-PPD has been studied for its potential applications in scientific research and industrial processes.

Mechanism of Action

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has been studied for its ability to form stable complexes with metal ions. The formation of these complexes is driven by the strong electrostatic interactions between the positively charged metal ion and the negatively charged thiophene ring of N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide. The formation of the complex is further stabilized by the hydrophobic interactions between the propyl group of N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide and the metal ion.
Biochemical and Physiological Effects
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. It has been found to be non-toxic and non-mutagenic, which makes it a safe compound for use in scientific research. In addition, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has been found to have antioxidant properties, which may be beneficial for the prevention of oxidative damage in cells.

Advantages and Limitations for Lab Experiments

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has several advantages for use in laboratory experiments. It has a high solubility in water, which makes it easy to use in aqueous solutions. In addition, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide is photostable, which makes it suitable for use in experiments requiring long exposure to light. However, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide is not soluble in organic solvents, which may limit its use in certain experiments.

Future Directions

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has potential applications in a variety of fields, including drug delivery, biosensing, and catalysis. In addition, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide could be used as a fluorescent probe for the study of enzyme-substrate interactions, as well as for the study of metal-ion interactions. N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide could also be used as a fluorescent dye for the study of DNA-protein interactions. Furthermore, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide could be used to study the effects of pH and temperature on the stability of proteins. Finally, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide could be used as an antioxidant to prevent oxidative damage in cells.

Synthesis Methods

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide is synthesized by a two-step condensation reaction. In the first step, 3-aminopropylthiophene-2-carboxylic acid is reacted with 6-oxo-3-phenyldihydropyridazine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic attack of the amine group of the 3-aminopropylthiophene-2-carboxylic acid on the carbonyl group of the 6-oxo-3-phenyldihydropyridazine. The resulting product is an intermediate which is then reacted with an acid catalyst in the second step to form N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide. The reaction is carried out in aqueous media at a temperature of 80-90°C.

Scientific Research Applications

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has several potential applications in scientific research. It has been studied for its ability to form stable complexes with metal ions, which makes it a useful ligand for the study of metal-ion interactions. In addition, N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has been used as a fluorescent dye for the study of DNA-protein interactions. It has also been used as a fluorescent probe for the study of enzyme-substrate interactions. N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide has also been used to study the effects of pH and temperature on the stability of proteins.

properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-10-9-15(14-6-2-1-3-7-14)20-21(17)12-5-11-19-18(23)16-8-4-13-24-16/h1-4,6-10,13H,5,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFKDZBFTKNLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-carboxamide

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